Thapsigargin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Disrupting Endoplasmic Reticulum (ER) Function

Thapsigargin specifically inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump []. This pump is responsible for actively transporting Ca²⁺ ions from the cytoplasm, the fluid inside cells, into the endoplasmic reticulum (ER), a specialized organelle. By inhibiting this pump, thapsigargin depletes the ER's Ca²⁺ stores, leading to a cascade of cellular events [].

This disruption of ER function allows researchers to study how cells respond to stress conditions like protein misfolding and Ca²⁺ imbalances. It helps investigate the unfolded protein response (UPR), a cellular pathway activated by the accumulation of misfolded proteins in the ER []. Studying this pathway is crucial for understanding diseases like Alzheimer's and Parkinson's, which are associated with protein misfolding.

Investigating Cell Death Pathways

When the ER's Ca²⁺ stores are depleted by thapsigargin, it triggers a chain reaction that can lead to cell death through a process called apoptosis []. Researchers use thapsigargin to study the mechanisms of apoptosis and how different cell types respond to this programmed cell death pathway. This knowledge is essential for developing cancer therapies that target specific steps in the apoptotic pathway.

Thapsigargin is a potent and selective inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA), a critical enzyme responsible for calcium transport in cells. It is classified as a guaianolide and is derived from the plant Thapsia garganica. Thapsigargin's mechanism of action involves raising intracellular calcium levels by preventing the reuptake of calcium into the endoplasmic reticulum, which can lead to cellular stress and apoptosis. This compound has been identified as a tumor promoter in mammalian cells, highlighting its dual role in both therapeutic and toxic applications .

Thapsigargin acts by specifically inhibiting SERCA, an enzyme responsible for transporting calcium ions into the endoplasmic reticulum (ER) lumen []. This inhibition disrupts calcium homeostasis within the cell, leading to a depletion of calcium stores in the ER and a subsequent rise in cytosolic calcium concentration []. The elevated cytosolic calcium levels trigger a cellular stress response known as the unfolded protein response (UPR) which researchers use to study various cellular processes [].

Thapsigargin interacts with SERCA in a unique manner, forming an irreversible complex that inhibits ATP hydrolysis and calcium transport. The binding occurs in a calcium-free state of the enzyme, leading to significant alterations in intracellular calcium homeostasis. This inhibition triggers various downstream effects, including the activation of cell death pathways through sustained endoplasmic reticulum stress and the unfolded protein response .

The chemical structure of thapsigargin allows for modifications that can enhance its therapeutic potential while reducing toxicity. For example, analogs of thapsigargin have been synthesized to improve selectivity and reduce side effects .

Thapsigargin exhibits significant biological activity, primarily through its ability to induce apoptosis in various cancer cell lines. Its cytotoxic effects are linked to the depletion of calcium stores in the endoplasmic reticulum, leading to an increase in the unfolded protein response. This response can activate pro-apoptotic pathways involving caspases and death receptors, particularly death receptor 5 .

Additionally, thapsigargin has shown promise in antiviral research, with studies indicating its potential effectiveness against viruses such as SARS-CoV-2, respiratory syncytial virus, and influenza A .

The synthesis of thapsigargin has been explored through several methods. Notable synthetic routes include:

- Total Synthesis by Steven V. Ley - This approach focuses on constructing the complex molecular framework of thapsigargin through multiple synthetic steps.

- Synthesis by Phil Baran - Baran's method emphasizes efficiency and yields high purity levels.

- Synthesis by P. Andrew Evans - This route explores alternative pathways to achieve thapsigargin's structure with fewer steps.

The biosynthetic pathway for natural thapsigargin involves several enzymatic reactions starting from farnesyl pyrophosphate and includes key steps catalyzed by cytochrome P450 enzymes .

Thapsigargin's unique properties make it valuable in various applications:

- Cancer Therapy: Due to its ability to induce apoptosis selectively in cancer cells, thapsigargin is being investigated as a potential therapeutic agent for solid tumors.

- Research Tool: It serves as a crucial tool for studying calcium signaling and endoplasmic reticulum stress mechanisms in cellular biology.

- Antiviral Research: Preliminary studies suggest that thapsigargin may have broad-spectrum antiviral activity, making it a candidate for further investigation against viral pathogens .

Studies have demonstrated that thapsigargin-induced cell death is not solely dependent on increased cytosolic calcium levels but rather on the depletion of endoplasmic reticulum calcium stores. The activation of the unfolded protein response plays a pivotal role in mediating these effects. Research indicates that components such as Orai1 and STIM1, which are involved in store-operated calcium entry, do not significantly influence thapsigargin's cytotoxicity .

Furthermore, interactions with various signaling pathways have been explored to understand how thapsigargin can be utilized effectively in therapeutic contexts while minimizing toxicity to normal cells .

Several compounds share structural or functional similarities with thapsigargin:

Thapsigargin stands out due to its specific targeting of SERCA and its dual role as both a tumor promoter and potential therapeutic agent. Its unique mechanism of inducing apoptosis through calcium depletion distinguishes it from other compounds that may not affect calcium homeostasis directly .

Thapsigargin, a sesquiterpene lactone, derives its name from the Mediterranean plant Thapsia garganica L. (Apiaceae), historically known as "deadly carrot" due to its toxicity to livestock. The plant’s medicinal and irritant properties were documented as early as 300–400 BCE by Greek scholars such as Theophrastus and Dioscorides, who noted its use in treating pulmonary diseases and rheumatic pain.

Modern scientific interest began in the 20th century when the compound was first isolated in the 1970s from T. garganica roots to characterize its skin-irritating effects. The full structural elucidation of thapsigargin was achieved in 1985 through nuclear magnetic resonance (NMR) and X-ray crystallography, revealing a complex guaianolide scaffold with multiple esterified acyl groups. Its mechanism of action as a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor was discovered in 1990, establishing its role in disrupting intracellular calcium homeostasis and inducing apoptosis.

Natural Sources and Phytochemical Significance

Plant Sources and Distribution

Thapsia garganica is the primary natural source of thapsigargin, thriving in Mediterranean regions such as Spain, Italy, Greece, and North Africa. The compound accumulates in secretory ducts of roots (0.2–1.2% dry weight), fruits (0.7–1.5%), and leaves (0.1%). Chemotypes of T. garganica with varying thapsigargin content exist, complicating extraction efforts.

Biosynthesis Pathway

Thapsigargin biosynthesis begins with farnesyl pyrophosphate, which undergoes cyclization via germacrene B synthase to form epikunzeaol, a germacrene alcohol. Cytochrome P450 enzymes (e.g., CYP71AJ5, CYP76AE2) then catalyze hydroxylation, epoxidation, and lactonization steps to yield the guaianolide core. Esterification with acyl groups (e.g., octanoic, butyric acids) completes the structure, enhancing biological activity.

Table 1: Key Enzymes in Thapsigargin Biosynthesis

| Enzyme | Function | Reference |

|---|---|---|

| Germacrene B synthase | Cyclizes FPP to germacrene B | |

| CYP71AJ5 | Hydroxylation at C-6 | |

| CYP76AE2 | Epoxidation and lactone formation |

Chemical Classification and Structural Features

Chemical Classification

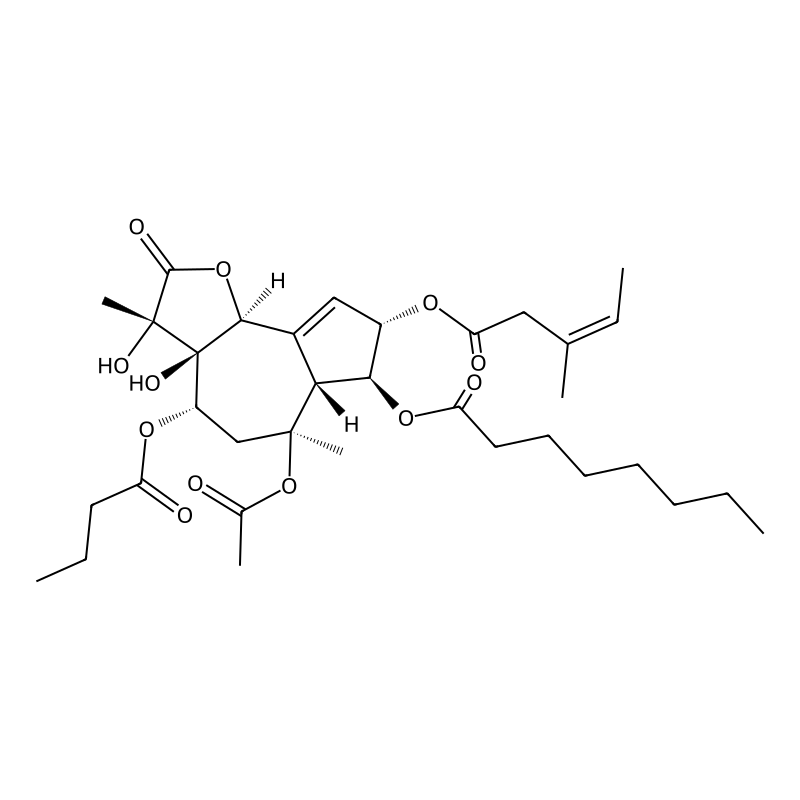

Thapsigargin (C₃₄H₅₀O₁₂) belongs to the guaianolide subclass of sesquiterpene lactones, characterized by a bicyclic 5,7-fused ring system. Its structure includes:

- A guaiane skeleton with a trans-decalin core.

- Three ester groups: octanoyl at C-8, butanoyl at C-4, and acetyl at C-6.

- A reactive α,β-unsaturated lactone moiety critical for SERCA binding.

Structural-Activity Relationships (SAR)

Modifications to thapsigargin’s acyl groups impact potency:

- The C-8 octanoyl group is essential for SERCA inhibition.

- Removal of the C-4 butanoyl group reduces cytotoxicity by 90%.

- Semi-synthetic analogs like 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (ADT) retain potency while enabling prodrug conjugation.

Figure 1: Thapsigargin Structure

(Note: A diagram would illustrate the guaiane core, ester groups, and lactone ring, citing .)

Analytical Characterization

The biosynthetic pathway of thapsigargin remains incompletely elucidated despite decades of research into this potent sesquiterpene lactone [1]. Current understanding suggests that thapsigargin biosynthesis begins with farnesyl pyrophosphate as the universal precursor for all sesquiterpenoids [1] [2]. The proposed pathway involves multiple enzymatic steps that transform this fifteen-carbon isoprenoid precursor into the highly oxygenated guaianolide structure characteristic of thapsigargin.

The initial step in thapsigargin biosynthesis is controlled by germacrene B synthase, which catalyzes the cyclization of farnesyl pyrophosphate [1]. This cyclization reaction establishes the basic carbon skeleton that will undergo subsequent modifications. Following this initial cyclization, the pathway diverges from other sesquiterpene lactone biosynthetic routes through a series of specialized enzymatic transformations that introduce the characteristic oxygenation pattern and stereochemistry found in thapsigargin.

A critical early step involves the enzyme TgTPS2, which has been functionally characterized as a kunzeaol synthase [3] [4]. This enzyme converts farnesyl diphosphate into kunzeaol, specifically 6β-hydroxygermacra-1(10),4-diene, with kinetic parameters of Km = 2.6 μM and kcat = 0.03 s⁻¹ [3]. The formation of kunzeaol represents a pivotal branching point in the biosynthetic pathway, as the hydroxyl group at the C6 position provides the structural foundation for subsequent lactone ring formation [2].

The conversion of kunzeaol to downstream intermediates involves the cytochrome P450 enzyme TgCYP76AE2, which has been demonstrated to convert epikunzeaol into epidihydrocostunolide [5] [6]. This transformation represents the second characterized step in the thapsigargin biosynthetic pathway and establishes the lactone ring structure that is essential for biological activity. The enzyme requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors, consistent with the typical requirements for cytochrome P450-mediated oxygenation reactions [6].

| Biosynthetic Intermediate | Enzyme | Characterization Status | Function |

|---|---|---|---|

| Farnesyl pyrophosphate | Farnesyl diphosphate synthase | Well-characterized | Precursor formation |

| Kunzeaol | TgTPS2 | Experimentally confirmed | Cyclization and hydroxylation |

| Epidihydrocostunolide | TgCYP76AE2 | Experimentally confirmed | Lactone ring formation |

| Thapsigargin | Multiple P450s (proposed) | Hypothetical | Final oxygenation steps |

Beyond these initial steps, the complete biosynthetic pathway remains largely theoretical. The transformation of epidihydrocostunolide to thapsigargin requires multiple additional oxygenation events at positions C2, C3, C7, C8, C10, and C11, followed by the incorporation of four distinct acyl groups [2]. These modifications likely involve additional cytochrome P450 enzymes and acyltransferases, though their specific identities and functions have not been experimentally validated.

Enzymatic Mechanisms in Sesquiterpene Lactone Formation

The formation of sesquiterpene lactones involves complex enzymatic mechanisms that establish both the carbon skeleton and the characteristic lactone ring structure [7]. Understanding these mechanisms provides crucial insights into the biosynthetic strategies employed by plants to generate structural diversity within the sesquiterpene lactone family.

The initial cyclization of farnesyl pyrophosphate proceeds through carbocation-mediated mechanisms typical of terpene synthases [2]. In the case of thapsigargin biosynthesis, the enzyme TgTPS2 catalyzes a unique cyclization that incorporates a hydroxylation step during the cyclization process [3]. This mechanism involves the formation of an allylic carbocation intermediate that is subsequently quenched by water, resulting in the direct introduction of the C6 hydroxyl group during the cyclization reaction [8].

The formation of the lactone ring represents a critical step in sesquiterpene lactone biosynthesis. Research on related compounds such as costunolide has provided mechanistic insights applicable to thapsigargin biosynthesis [7]. The costunolide synthase mechanism involves cytochrome P450-mediated hydroxylation at the C6 position of germacra-1(10),4,11(13)-trien-12-oic acid, followed by spontaneous lactonization through intramolecular nucleophilic attack of the hydroxyl group on the carboxyl carbon [7].

In thapsigargin biosynthesis, the enzyme TgCYP76AE2 catalyzes the conversion of epikunzeaol to epidihydrocostunolide through a similar mechanism [6]. The reaction involves initial hydroxylation of the C12 position, which generates a carboxylic acid intermediate. This intermediate undergoes spontaneous cyclization as the C6 hydroxyl group attacks the carboxyl carbon, forming the characteristic six-membered lactone ring structure [6].

The stereochemical control in these enzymatic transformations is particularly noteworthy. The β-disposition of the C6 hydroxyl group in thapsigargin precursors contrasts with the α-disposition typically found in Asteraceae-derived guaianolides [6]. This stereochemical difference is established early in the biosynthetic pathway and is maintained throughout subsequent enzymatic transformations.

Enzymatic oxygenation mechanisms in sesquiterpene lactone biosynthesis typically involve cytochrome P450 enzymes that utilize high-valent iron-oxo intermediates for substrate oxidation [9]. These enzymes can catalyze diverse oxidative transformations including hydroxylation, epoxidation, and oxidative rearrangements [10]. The substrate specificity and regioselectivity of these enzymes are determined by the three-dimensional structure of the active site and the positioning of the substrate relative to the reactive iron-oxo intermediate.

Role of Cytochrome P450 Enzymes in Oxygenation

Cytochrome P450 enzymes play central roles in the oxygenation reactions that transform basic sesquiterpene skeletons into highly functionalized natural products such as thapsigargin [2] [9]. These enzymes catalyze a wide range of oxidative transformations that are essential for establishing the complex oxygenation patterns characteristic of bioactive sesquiterpene lactones.

In thapsigargin biosynthesis, multiple cytochrome P450 enzymes are expected to be involved based on the extensive oxygenation pattern of the final product [2]. The compound contains hydroxyl groups at positions C2, C3, C7, C8, C10, and C11, as well as four ester linkages that require the corresponding carboxylic acid or acyl-coenzyme A substrates [2]. The formation of these oxygenated positions likely involves sequential cytochrome P450-mediated hydroxylation reactions.

The characterized enzyme TgCYP76AE2 provides a specific example of cytochrome P450 function in thapsigargin biosynthesis [5] [6]. This enzyme belongs to the CYP76 family and catalyzes the conversion of epikunzeaol to epidihydrocostunolide. The reaction mechanism involves the classical cytochrome P450 catalytic cycle, utilizing nicotinamide adenine dinucleotide phosphate as the electron donor and molecular oxygen as the oxidant [6].

Cytochrome P450 enzymes involved in sesquiterpene lactone biosynthesis often exhibit substrate promiscuity and can catalyze multiple types of oxidative transformations [10]. For example, some P450 enzymes can catalyze both hydroxylation and epoxidation reactions depending on the substrate and reaction conditions [10] [11]. This versatility allows plants to generate structural diversity from common precursors through the action of multifunctional oxidative enzymes.

The regioselectivity of cytochrome P450-mediated oxygenation is crucial for establishing the correct substitution pattern in thapsigargin [9]. The enzyme active sites must position substrates in specific orientations to ensure that oxidation occurs at the correct carbon atoms. This positioning is achieved through protein-substrate interactions that orient the target carbon atom in proximity to the reactive iron-oxo intermediate.

Studies of related sesquiterpene lactone biosynthetic pathways have revealed that cytochrome P450 enzymes can also catalyze oxidative rearrangement reactions [10]. These reactions involve the formation of reactive intermediates such as epoxides that subsequently undergo rearrangement to generate new carbon skeletons. Such mechanisms may be involved in the formation of the guaianolide ring system from germacranolide precursors in thapsigargin biosynthesis.

| P450 Family | Substrate Class | Reaction Types | Examples in Sesquiterpene Biosynthesis |

|---|---|---|---|

| CYP71 | Sesquiterpenes | Hydroxylation, epoxidation | Artemisinin biosynthesis |

| CYP76 | Diverse terpenoids | Hydroxylation, oxidative rearrangement | TgCYP76AE2 in thapsigargin pathway |

| CYP71BL | Germacranolides | Lactone formation | Costunolide synthase |

The oxygen incorporation mechanism in cytochrome P450 reactions involves the formation of compound I, a high-valent iron-oxo porphyrin cation radical intermediate [9] [11]. This reactive species abstracts hydrogen atoms from substrate molecules or inserts oxygen atoms into carbon-hydrogen or carbon-carbon bonds. The efficiency and selectivity of these reactions depend on the electronic and steric properties of both the substrate and the enzyme active site.

Challenges in Elucidating Complete Biosynthetic Routes

The complete elucidation of thapsigargin biosynthesis presents numerous technical and conceptual challenges that have hindered progress in understanding this important natural product pathway [12] [13]. These challenges reflect broader difficulties encountered in natural product biosynthesis research and highlight the complexity of plant secondary metabolism.

One of the primary challenges is the incomplete characterization of the enzymatic steps beyond the initial cyclization and lactone formation reactions [2]. While TgTPS2 and TgCYP76AE2 have been functionally characterized, the identities and functions of the additional cytochrome P450 enzymes and acyltransferases required for thapsigargin formation remain unknown. The identification of these enzymes is complicated by the large number of P450 genes present in plant genomes and the difficulty in predicting substrate specificity from sequence information alone.

The detection and characterization of biosynthetic intermediates poses significant analytical challenges [14]. Many putative intermediates in the thapsigargin pathway may be present at low concentrations in plant tissues or may be unstable under standard extraction and analysis conditions. Additionally, the structural similarity between different oxygenated sesquiterpene intermediates can make their identification and quantification difficult using standard analytical techniques.

The regulation of thapsigargin biosynthesis adds another layer of complexity to pathway elucidation [14]. The expression of biosynthetic genes is likely subject to temporal, spatial, and environmental regulation that affects the accumulation of pathway enzymes and intermediates. Understanding these regulatory mechanisms is essential for developing strategies to enhance thapsigargin production through biotechnological approaches.

Heterologous expression of thapsigargin biosynthetic genes in model organisms such as yeast or bacteria presents additional challenges [12]. Many plant cytochrome P450 enzymes require specific electron transfer partners and membrane environments for optimal activity. The reconstruction of complete biosynthetic pathways in heterologous hosts often requires extensive optimization of gene expression levels, cofactor availability, and cellular metabolism.

The structural complexity of thapsigargin itself creates challenges for pathway reconstruction experiments [15]. The compound contains eight stereocenters and multiple functional groups that must be introduced with precise stereochemical and regioselectivity. Small changes in enzyme specificity or reaction conditions can lead to the formation of structurally related but biologically inactive compounds.

| Challenge Category | Specific Issues | Impact on Research |

|---|---|---|

| Enzyme identification | Large P450 gene families, unknown substrate specificity | Delayed pathway completion |

| Intermediate detection | Low concentrations, structural instability | Incomplete mechanistic understanding |

| Pathway regulation | Complex temporal and spatial control | Difficult biotechnological optimization |

| Heterologous expression | Cofactor requirements, membrane association | Limited production yields |

The lack of complete genome sequences for Thapsia garganica has further complicated gene discovery efforts [2]. While transcriptome sequencing has identified numerous candidate genes, the absence of genomic context makes it difficult to identify gene clusters or regulatory elements that might provide insights into pathway organization and regulation.

Metabolic engineering approaches to thapsigargin production face the challenge of balancing pathway flux to avoid the accumulation of toxic intermediates while maximizing product formation [14]. The optimization of such complex pathways requires sophisticated understanding of enzyme kinetics, cofactor requirements, and cellular metabolism that is currently lacking for most of the thapsigargin biosynthetic enzymes.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Wikipedia

Use Classification

Dates

Rogers TB, Inesi G, Wade R, Lederer WJ (1995). "Use of thapsigargin to study Ca2+ homeostasis in cardiac cells". Biosci. Rep. 15 (5): 341–9. doi:10.1007/BF01788366. PMID 8825036. S2CID 29613387.

Rasmussen U, Brøogger Christensen S, Sandberg F (1978). "Thapsigargine and thapsigargicine, two new histamine liberators from Thapsia garganica L.". Acta Pharm. Suec. 15 (2): 133–140. PMID 79299.

Hakii, H.; Fujiki, H.; Suganuma, M.; Nakayasu, M.; Tahira, T.; Sugimura, T.; Scheuer, P. J.; Christensen, S. B. (1986). "Thapsigargin, a histamine secretagogue, is a non-12-O-tetradecanolphorbol-13-acetate (TPA) type tumor promoter in two-stage mouse skin carcinogenesis". Journal of Cancer Research and Clinical Oncology. 111 (3): 177–181. doi:10.1007/BF00389230. PMID 2426275. S2CID 19093742.

Malhotra, Jyoti D.; Kaufman, Randal J. (December 2007). "The endoplasmic reticulum and the unfolded protein response". Seminars in Cell & Developmental Biology. 18 (6): 716–731. doi:10.1016/j.semcdb.2007.09.003. PMC 2706143. PMID 18023214.

Hetz, Claudio; Papa, Feroz R. (January 2018). "The Unfolded Protein Response and Cell Fate Control". Molecular Cell. 69 (2): 169–181. doi:10.1016/j.molcel.2017.06.017. PMID 29107536.

Sano, Renata; Reed, John C. (2013-12-01). "ER stress-induced cell death mechanisms". Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 1833 (12): 3460–3470. doi:10.1016/j.bbamcr.2013.06.028. ISSN 0167-4889. PMC 3834229. PMID 23850759.

Xin, Shan; Mueller, Constanze; Pfeiffer, Susanne; Kraft, Vanessa A. N.; Merl-Pham, Juliane; Bao, Xuanwen; Feederle, Regina; Jin, Xiang; Hauck, Stefanie M.; Schmitt-Kopplin, Philippe; Schick, Joel A. (2021-10-18). "MS4A15 drives ferroptosis resistance through calcium-restricted lipid remodeling". Cell Death & Differentiation. 29 (3): 670–686. doi:10.1038/s41418-021-00883-z. ISSN 1476-5403. PMC 8901757. PMID 34663908. S2CID 239025829.

Engedal, Nikolai; Torgersen, Maria L; Guldvik, Ingrid J; Barfeld, Stefan J; Bakula, Daniela; Sætre, Frank; Hagen, Linda K; Patterson, John B; Proikas-Cezanne, Tassula (2013-10-25). "Modulation of intracellular calcium homeostasis blocks autophagosome formation". Autophagy. 9 (10): 1475–1490. doi:10.4161/auto.25900. ISSN 1554-8627. PMID 23970164.

Ganley, Ian G.; Wong, Pui-Mun; Gammoh, Noor; Jiang, Xuejun (2011). "Distinct Autophagosomal-Lysosomal Fusion Mechanism Revealed by Thapsigargin-Induced Autophagy Arrest" (PDF). Molecular Cell. 42 (6): 731–743. doi:10.1016/j.molcel.2011.04.024. PMC 3124681. PMID 21700220.

Drew, D.P.; Krichau, N.; Reichwald, K.; Simonsen, H.T. (2009). "Guaianolides in apiaceae: perspectives on pharmacology and biosynthesis". Phytochem Rev. 8 (3): 581–599. doi:10.1007/s11101-009-9130-z. S2CID 37287410.

Denmeade, S. R.; Mhaka, A. M.; Rosen, D. M.; Brennen, W. N.; Dalrymple, S; Dach, I; Olesen, C; Gurel, B; Demarzo, A. M.; Wilding, G; Carducci, M. A.; Dionne, C. A.; Møller, J. V.; Nissen, P; Christensen, S. B.; Isaacs, J. T. (2012). "Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy". Science Translational Medicine. 4 (140): 140ra86. doi:10.1126/scitranslmed.3003886. PMC 3715055. PMID 22745436.

Andersen, Trine; López, Carmen; Manczak, Tom; Martinez, Karen; Simonsen, Henrik (2015). "Thapsigargin—From Thapsia L. To Mipsagargin". Molecules. 20 (4): 6113–27. doi:10.3390/molecules20046113. PMC 6272310. PMID 25856061.

"Mipsagargin". NCI Drug Dictionary. National Cancer Institute. 2011-02-02.

"Clinical Trials: Mipsagargin". National Cancer Institute. 17 August 2017.

Ball, Matthew; Andrews, Stephen P.; Wierschem, Frank; Cleator, Ed; Smith, Martin D.; Ley, Steven V. (2007). "Total Synthesis of Thapsigargin, a Potent SERCA Pump Inhibitor". Organic Letters. 9 (4): 663–6. doi:10.1021/ol062947x. PMID 17256950.

Chu, Hang; Smith, Joel M.; Felding, Jakob; Baran, Phil S. (2017). "Scalable Synthesis of (−)-Thapsigargin". ACS Central Science. 3 (1): 47–51. doi:10.1021/acscentsci.6b00313. PMC 5269647. PMID 28149952.

Chen, Dezhi; Evans, P Andrew. (2017). "A Concise, Efficient and Scalable Total Synthesis of Thapsigargin and Nortrilobolide from (R)-(-)-Carvone". J. Am. Chem. Soc. 139 (17): 6046–6049. doi:10.1021/jacs.7b01734. PMID 28422492.

Glushakov, A. V.; Glushakova, H. Y.; Skok, V. I. (1999-01-15). "Modulation of nicotinic acetylcholine receptor activity in submucous neurons by intracellular messengers". Journal of the Autonomic Nervous System. 75 (1): 16–22. doi:10.1016/S0165-1838(98)00165-9. ISSN 0165-1838. PMID 9935265 – via https://doi.org/10.1016/S0165-1838(98)00165-9.

Voitenko, S. V.; Bobryshev, A. Yu; Skok, V. I. (2000-01-01). "Intracellular regulation of neuronal nicotinic cholinorceptors". Neuroscience and Behavioral Physiology. 30 (1): 19–25. doi:10.1007/BF02461388. ISSN 0097-0549. PMID 10768368. S2CID 10990124.

"Powerful Antiviral Treatment for COVID-19 Discovered That Could Change How Epidemics Are Managed". 2 February 2021.

Explore Compound Types